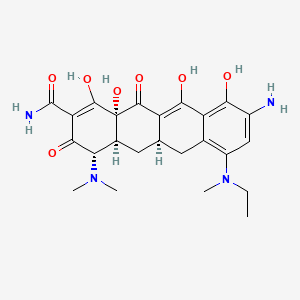

9-Aminominocycline Ethylmethylamino Analogue

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Aminominocycline Ethylmethylamino Analogue is a derivative of the tetracycline class of antibiotics. This compound has garnered attention due to its potential to restore the sensitivity of tigecycline against resistant bacterial strains, particularly tet(X4)-positive Escherichia coli . The compound exhibits synergistic antibacterial activity when combined with tigecycline, making it a promising candidate for combating antibiotic resistance .

Preparation Methods

The synthesis of 9-Aminominocycline Ethylmethylamino Analogue involves several steps. The process typically starts with the preparation of the core tetracycline structure, followed by the introduction of amino and ethylmethylamino groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

9-Aminominocycline Ethylmethylamino Analogue undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, impacting its reactivity.

Scientific Research Applications

The compound has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and modification of tetracycline derivatives.

Biology: The compound’s ability to restore antibiotic sensitivity makes it valuable for studying bacterial resistance mechanisms.

Medicine: Its synergistic activity with tigecycline offers potential therapeutic applications for treating resistant bacterial infections.

Industry: The compound can be used in the development of new antibacterial agents and formulations.

Mechanism of Action

9-Aminominocycline Ethylmethylamino Analogue exerts its effects by targeting bacterial cell membranes and disrupting their integrity. The compound enhances membrane damage, reduces intracellular ATP levels, and accelerates oxidative damage in bacteria. It also inhibits the formation of biofilms and interacts with specific bacterial enzymes, such as Tet(X4), to prevent the evolution of resistance genes .

Comparison with Similar Compounds

Compared to other tetracycline derivatives, 9-Aminominocycline Ethylmethylamino Analogue stands out due to its unique ability to synergize with tigecycline. Similar compounds include:

Minocycline: Another tetracycline derivative with broad-spectrum antibacterial activity.

Doxycycline: Known for its effectiveness against a wide range of bacterial infections.

Tigecycline: A third-generation tetracycline used as a last-resort antibiotic for multidrug-resistant infections.

Properties

Molecular Formula |

C24H30N4O7 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C24H30N4O7/c1-5-28(4)13-8-12(25)18(29)15-10(13)6-9-7-11-17(27(2)3)20(31)16(23(26)34)22(33)24(11,35)21(32)14(9)19(15)30/h8-9,11,17,29-30,33,35H,5-7,25H2,1-4H3,(H2,26,34)/t9-,11-,17-,24-/m0/s1 |

InChI Key |

HHQWLCHJSZRHGY-ITMRBWJXSA-N |

Isomeric SMILES |

CCN(C)C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C(=C1)N)O)O)O)O)C(=O)N)N(C)C |

Canonical SMILES |

CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C(=C1)N)O)O)O)O)C(=O)N)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.